molecular formula C5H8BrN3 B15223674 (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B15223674
M. Wt: 190.04 g/mol
InChI Key: FAVWMQKRVQZDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C5H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of a methanamine group. One common method involves the reaction of 1-methyl-1H-pyrazole with bromine to form 3-bromo-1-methyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or hydroxylated derivatives.

    Reduction Reactions: Products include reduced amines or alcohols.

Mechanism of Action

The mechanism of action of (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is not well-documented. as a pyrazole derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-nitro-1H-pyrazole: Similar structure but with a nitro group instead of a bromo group.

    3-Bromo-1H-pyrazole: Lacks the methyl and methanamine groups.

    1-Methyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a methanamine group.

Uniqueness

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of both a bromo and a methanamine group on the pyrazole ring. This combination of functional groups provides unique reactivity and potential for the synthesis of diverse derivatives with various biological activities .

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

(3-bromo-1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C5H8BrN3/c1-9-3-4(2-7)5(6)8-9/h3H,2,7H2,1H3

InChI Key

FAVWMQKRVQZDSN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Br)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.